REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[NH:7][CH:6]=[CH:5]2.[H-].[Na+].[CH3:15][O:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21]Cl)=[CH:19][CH:18]=1>CC(N(C)C)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[N:7]([CH2:21][C:20]1[CH:23]=[CH:24][C:17]([O:16][CH3:15])=[CH:18][CH:19]=1)[CH:6]=[CH:5]2 |f:1.2|
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Name
|
|
Quantity
|
28.18 g
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Type
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reactant
|
Smiles
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BrC=1C=C2C=CNC(C2=CC1)=O
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Name
|
|
Quantity
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200 mL
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Type
|
solvent
|
Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
|
7.55 g
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
29.94 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(CCl)C=C1
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Type
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CUSTOM
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Details
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After stirring for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
stirring
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Type
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CUSTOM
|
Details
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was continued at room temperature until complete conversion
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
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Type
|
EXTRACTION
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Details
|
extracted three times with dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layers were dried over magnesium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Final purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2C=CN(C(C2=CC1)=O)CC1=CC=C(C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |